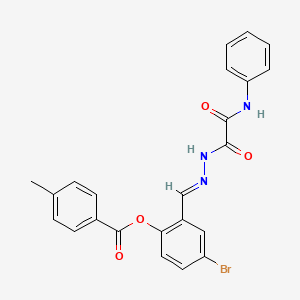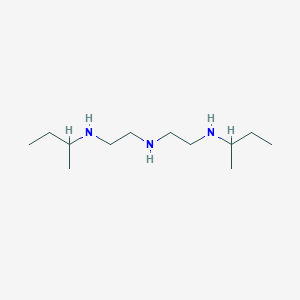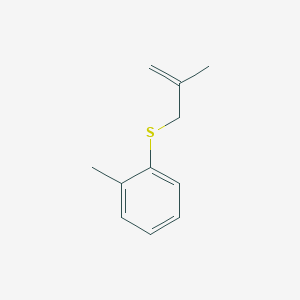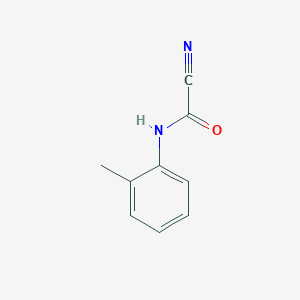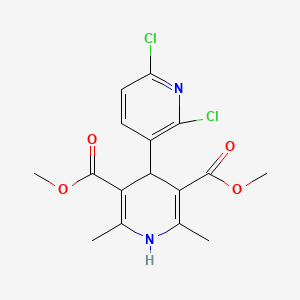![molecular formula C18H22 B11955152 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene CAS No. 51526-06-8](/img/structure/B11955152.png)
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene is an organic compound with the molecular formula C18H22 and a molecular weight of 238.376 g/mol It is a derivative of benzene, characterized by the presence of ethyl groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar alkylation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, elevated temperature and pressure.
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The benzene ring undergoes substitution reactions where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical structure and reactivity.
Comparación Con Compuestos Similares
- 1-Methyl-4-[4-(4-methylphenyl)butyl]benzene
- 1-Methyl-4-(4-{4-[2-(4-methylphenyl)ethyl]phenyl}butyl)benzene
- 1-Methyl-4-(4-phenylbutyl)benzene
Comparison: 1-Ethyl-4-[2-(4-ethylphenyl)ethyl]benzene is unique due to its specific ethyl group substitutions, which influence its reactivity and applications. Compared to similar compounds, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity towards electrophiles and nucleophiles .
Propiedades
Número CAS |
51526-06-8 |
|---|---|
Fórmula molecular |
C18H22 |
Peso molecular |
238.4 g/mol |
Nombre IUPAC |
1-ethyl-4-[2-(4-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h5-12H,3-4,13-14H2,1-2H3 |
Clave InChI |
HHRXQMMXINWQCR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)CCC2=CC=C(C=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[3-(5,7-Diphenyl[1,2,4]triazolo[1,5-A]pyrimidin-2-YL)propyl]-5,7-diphenyl[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11955082.png)
